2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a dioxo-dihydrobenzothienopyrimidine core, and a dimethylphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothienopyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and benzylidene malononitrile under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Attachment of the Dimethylphenylacetamide Moiety: This step often involves acylation reactions using 3,5-dimethylphenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in specific ways, making it a candidate for drug discovery.
Medicine
The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research into its biological activity could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothienopyrimidine core may bind to active sites on enzymes, inhibiting their activity, while the benzyl and dimethylphenylacetamide groups could enhance binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- 2-(3-Benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is unique due to the presence of the 3,5-dimethylphenyl group. This substitution can significantly alter the compound’s chemical properties, such as solubility and reactivity, as well as its biological activity, potentially enhancing its therapeutic potential.
benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
Molecular Formula |
C27H23N3O3S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-18(2)14-20(13-17)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
UKMAEHZRWVLLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
Origin of Product |
United States |
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